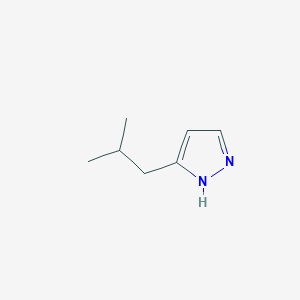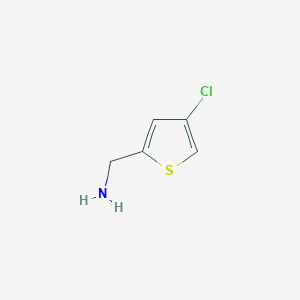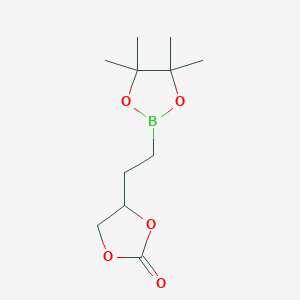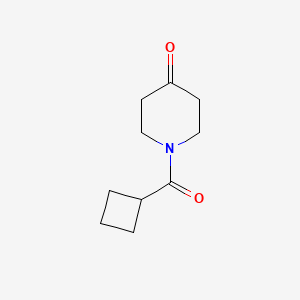
1-(Cyclobutylcarbonyl)piperidin-4-one
Vue d'ensemble
Description
“1-(Cyclobutylcarbonyl)piperidin-4-one” is a specialty product used for proteomics research . It is also known as 4-CBCP and is a cyclic urea derivative. It has gained attention in recent years due to its potential implications in various fields of research and industry.
Synthesis Analysis
Piperidin-4-one derivatives have been synthesized using a variety of methods, including the Mannich reaction and stereoselective synthesis . They have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities .Molecular Structure Analysis
The molecular formula of “1-(Cyclobutylcarbonyl)piperidin-4-one” is C10H15NO2 . Its molecular weight is 181.23 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Cyclobutylcarbonyl)piperidin-4-one” are not detailed in the search results, piperidin-4-one derivatives are known to be versatile intermediates in various reactions .Physical And Chemical Properties Analysis
“1-(Cyclobutylcarbonyl)piperidin-4-one” is a solid at room temperature . Its InChI Code is 1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 .Applications De Recherche Scientifique
Synthesis of Central Nervous System Depressants
Compounds similar to 1-(Cyclobutylcarbonyl)piperidin-4-one, such as 1-arylcyclohexylamines, have been synthesized for evaluation as central nervous system depressants. These compounds were initially prepared from related structures through several procedures, demonstrating their potential utility in developing new pharmacological agents (Maddox, Godefroi, & Parcell, 1965).
Iron-Catalyzed Reactions in Organic Synthesis
Iron(III) halide-promoted reactions, including the synthesis of six-membered azacycles, illustrate the utility of piperidine and its derivatives in organic synthesis. These reactions involve the generation of γ-unsaturated-iminium ion and further nucleophilic attack by unsaturated carbon−carbon bonds, showcasing methods to construct complex molecules with piperidine scaffolds (Bolm, Legros, Le Paih, & Zani, 2004).
Facile Synthesis of Heterocyclic Compounds
The reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, offers an efficient synthesis route for 5-hydroxy-2H-pyrrol-2-one derivatives. This highlights the role of piperidine as a catalyst in synthesizing heterocyclic compounds from readily available materials (Fan, Qian, Zhao, & Liang, 2007).
Design and Synthesis of Pharmacologically Active Piperidin-4-ones
Research into piperidin-4-ones has led to the synthesis of compounds with significant pharmacological effects. This includes the study of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which have been synthesized and characterized for their antibacterial and antioxidant activities. These compounds demonstrate the therapeutic potential of piperidin-4-one derivatives in drug discovery (Mohanraj & Ponnuswamy, 2017).
High Affinity and Selective Histamine-3 Receptor Antagonists
1'-Cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives have been identified as having low nanomolar affinity for human and rat histamine-3 receptors (H3Rs). These compounds demonstrate the application of cyclobutyl and piperidine derivatives in developing selective and potent receptor antagonists, contributing to advancements in neuropharmacology and potential treatments for neurological disorders (Dandu, Lyons, Raddatz, Huang, Aimone, & Hudkins, 2012).
Orientations Futures
Piperidin-4-one derivatives, including “1-(Cyclobutylcarbonyl)piperidin-4-one”, could be used as a template for the future development through modification or derivatization to design more potent antimicrobial and antifungal agents with fewer side effects . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNXHTHTQNNCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640983 | |
| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)piperidin-4-one | |
CAS RN |
1017021-42-9 | |
| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




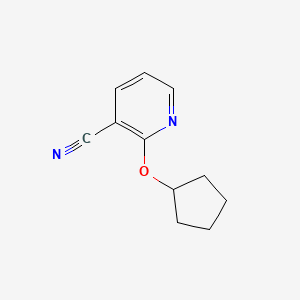
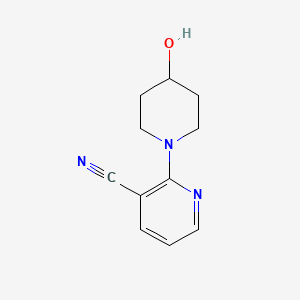
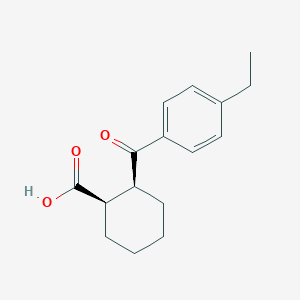

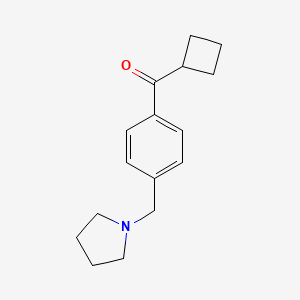
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)


